Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

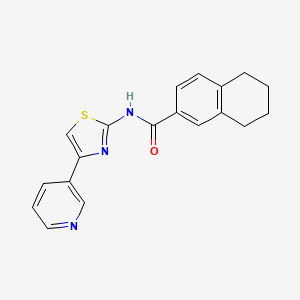

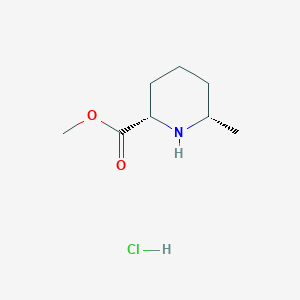

説明

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride, also known as S-Methyl-PMX205 or S-Methyl-PMX205 HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

科学的研究の応用

Analgesia and Pain Management

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride, also known as (R,S)-ketamine , has been extensively studied for its analgesic properties. While its primary mechanism of action involves antagonism of N-methyl-d-aspartate (NMDA) receptors, recent evidence suggests additional pathways contribute to its antidepressant and analgesic effects . Ketamine’s metabolites, particularly (2R,6R)-hydroxynorketamine, may play a significant role in its clinical activity . Researchers continue to explore ketamine’s role in nociplastic pain, which involves altered pain processing.

Depression Treatment

Beyond its analgesic effects, ketamine has gained attention as a rapid-acting antidepressant. It modulates glutamatergic neurotransmission, leading to increased synaptic plasticity and potential mood improvement. Clinical trials have shown promising results, especially in treatment-resistant depression .

Neuroprotection and Neurotoxicity

Studies have investigated ketamine’s neurotoxicity, particularly in animal models. However, the translatability of these findings to humans remains unclear. Researchers are actively exploring the balance between ketamine’s potential neurotoxic effects and its clinical benefits .

Neuropathic Pain

Ketamine has been explored for neuropathic pain management. Its multimodal effects on various receptors, including opioid receptors, contribute to its efficacy. Subanesthetic doses have been recommended for specific chronic pain conditions .

Anesthetic Applications

Historically, ketamine was developed as an anesthetic agent. Its noncompetitive inhibition of NMDA receptors produces anesthesia. While ketamine’s use as a sole anesthetic has diminished, it still plays a role in certain surgical contexts .

Nicotinic Acetylcholine Receptors (nAChRs) Modulation

Recent research has investigated the impact of ketamine metabolites on α7 and α3β4 nAChRs. These receptors play essential roles in neuronal function, and understanding their modulation by ketamine compounds could have implications for pain and cognition .

特性

IUPAC Name |

methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-7(9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAYUVDCMWUIAD-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H](N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)

![N-(3-methoxypropyl)-4-[3-(3-methylbenzyl)-2-oxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2623961.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)

![5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623963.png)